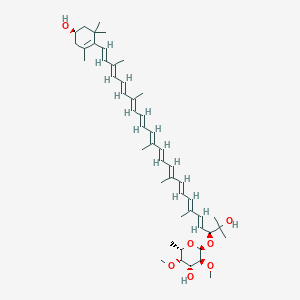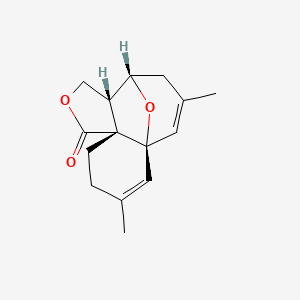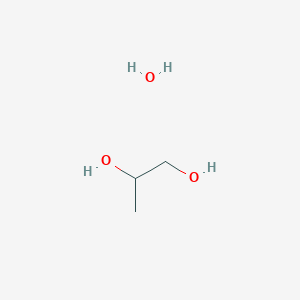
Propylene Glycol Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
Applications De Recherche Scientifique
Food Industry Applications
Propylene Glycol Monohydrate (PGM) has significant applications in the food industry. It is commonly used as a solvent in the preparation of commercial food flavorings. PGM reacts with food flavoring components under acidic or basic conditions to produce new compounds, such as acetals and ketals from aldehydes and ketones, mono- and di-esters from organic acids, and dihydroxy esters from lactones. These reactions play a crucial role in enhancing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Chemical Industry Applications
In the chemical industry, PGM finds its use in the production of esters, such as propylene glycol monolaurate, through direct esterification. The process optimization for this synthesis, using immobilized lipase, has been thoroughly studied to maximize molar conversion, with parameters like reaction time, temperature, enzyme amount, and substrate molar ratio being critical factors (Shaw, Wu, & Shieh, 2003).
Environmental and Energy Applications
PGM also plays a role in environmentally friendly applications. For instance, its recovery from aqueous streams through liquid-liquid extraction is an energy-efficient alternative to traditional methods. Tetraoctyl ammonium 2-methyl-1-naphthoate has been identified as a promising solvent for this purpose, with the ability to efficiently extract PGM from aqueous broths (Chavez, Shazad, Schuur, & Haan, 2012).
Nanotechnology and Heat Transfer
In the field of nanotechnology and thermal engineering, PGM-based nanofluids have been investigated for their convective heat transfer and friction factor characteristics. These nanofluids, created by dispersing nanoparticles in a PGM-water mixture, are used in applications requiring anti-freezing heat transfer fluids, such as in cold climates (Naik, Janardana, & Sundar, 2013).
Propriétés
Nom du produit |
Propylene Glycol Monohydrate |
|---|---|
Formule moléculaire |
C3H10O3 |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
propane-1,2-diol;hydrate |
InChI |
InChI=1S/C3H8O2.H2O/c1-3(5)2-4;/h3-5H,2H2,1H3;1H2 |
Clé InChI |
QMYDVDBERNLWKB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.O |
Synonymes |
1,2 Propanediol 1,2-Propanediol Glycol, Propylene Monohydrate, Propylene Glycol Propan-1,2-Diol Propylene Glycol Propylene Glycol Monohydrate Propylene Glycol Sodium Salt Propylene Glycol, (+-)-Isomer Propylene Glycol, (R)-Isomer Propylene Glycol, (S)-Isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



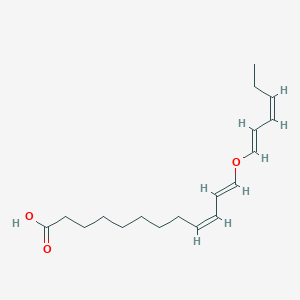
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)
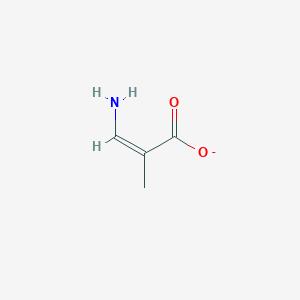
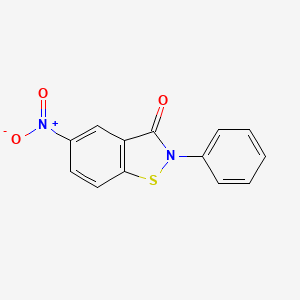
![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)
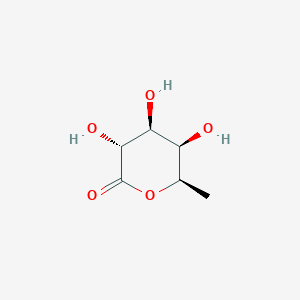
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)
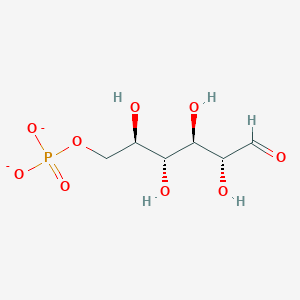
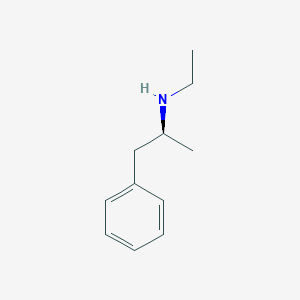
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
